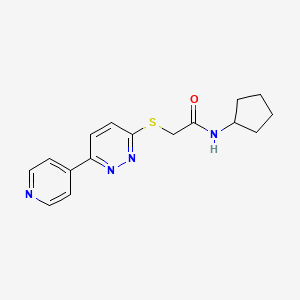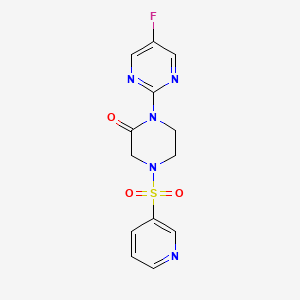
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one, also known as FPyS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one exerts its pharmacological effects by inhibiting the activity of specific enzymes, such as PDE5 and CA. PDE5 inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in relaxation of smooth muscle in the corpus cavernosum and pulmonary arteries. CA inhibition leads to a decrease in intraocular pressure, making it a potential candidate for the treatment of glaucoma.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one has been shown to exhibit potent inhibitory activity against PDE5 and CA, resulting in various biochemical and physiological effects. These include relaxation of smooth muscle in the corpus cavernosum and pulmonary arteries, increased blood flow, and decreased intraocular pressure.
实验室实验的优点和局限性
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one has several advantages for lab experiments, including its high yield and purity, potent inhibitory activity against specific enzymes, and potential applications in various fields. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one, including the development of new synthesis methods, the investigation of its potential applications in other fields, such as oncology and neurology, and the exploration of its potential toxicity and side effects. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one in various disease states.
Conclusion:
In conclusion, 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one in various disease states.
合成方法
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of 5-fluoropyrimidine-2-amine with 4-pyridin-3-ylsulfonyl chloride in the presence of a base. Another method involves the reaction of 5-fluoropyrimidine-2-amine with 4-pyridin-3-ylsulfonyl isocyanate. Both methods result in the formation of 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one with high yield and purity.
科学研究应用
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including phosphodiesterase 5 (PDE5) and carbonic anhydrase (CA). This makes it a potential candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and glaucoma.
属性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O3S/c14-10-6-16-13(17-7-10)19-5-4-18(9-12(19)20)23(21,22)11-2-1-3-15-8-11/h1-3,6-8H,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFIYXIDPIRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CN=CC=C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

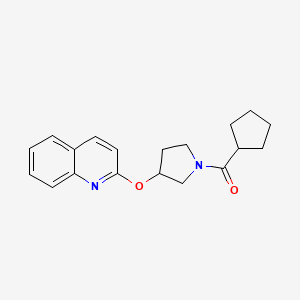
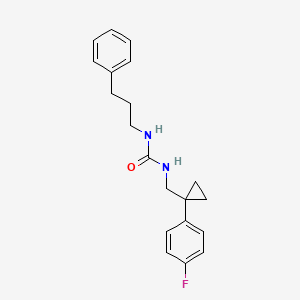
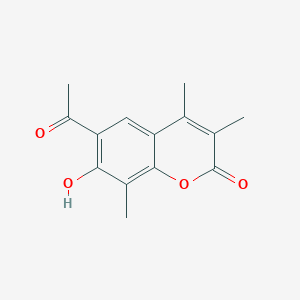


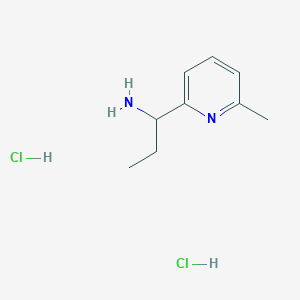

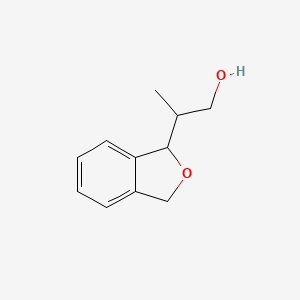
![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)
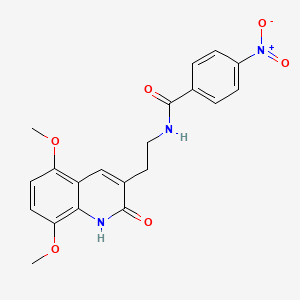
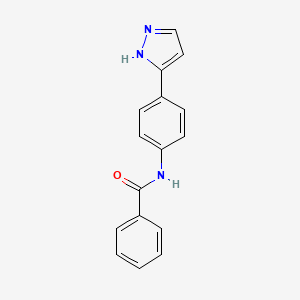
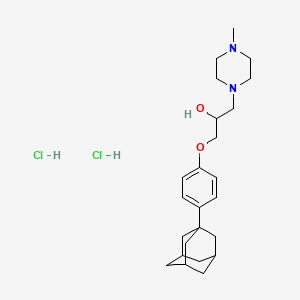
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)
